molecular formula C9H9BrF3NO B8126205 3-Bromo-4-(2,2-difluoro-propoxy)-5-fluoro-phenylamine

3-Bromo-4-(2,2-difluoro-propoxy)-5-fluoro-phenylamine

Cat. No.: B8126205
M. Wt: 284.07 g/mol
InChI Key: BXRMEMHVGPOEMY-UHFFFAOYSA-N
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Description

3-Bromo-4-(2,2-difluoro-propoxy)-5-fluoro-phenylamine is a halogenated aromatic amine with the molecular formula C₉H₈BrF₃NO. Its structure features a bromine atom at position 3, a 2,2-difluoro-propoxy group at position 4, a fluorine atom at position 5, and a primary amine group attached to the benzene ring (Figure 1). This compound is of interest in pharmaceutical and agrochemical research due to its unique combination of halogen substituents and functional groups, which may influence reactivity, solubility, and bioactivity .

Properties

IUPAC Name

3-bromo-4-(2,2-difluoropropoxy)-5-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO/c1-9(12,13)4-15-8-6(10)2-5(14)3-7(8)11/h2-3H,4,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRMEMHVGPOEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=C(C=C(C=C1Br)N)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-4-(2,2-difluoro-propoxy)-5-fluoro-phenylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound features several notable structural components:

  • Bromine and Fluorine Substituents : The presence of bromine and fluorine atoms can enhance the lipophilicity and metabolic stability of the compound.
  • Propoxy Group : The 2,2-difluoro-propoxy moiety may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that compounds with similar structures often act by inhibiting specific kinases or enzymes involved in signaling pathways related to cancer and inflammation. The mechanism may involve:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit MEK kinase activity, which is crucial in cancer cell proliferation and survival .
  • Modulation of Inflammatory Pathways : The compound may affect pathways such as NF-κB, which is involved in inflammatory responses .

Anticancer Properties

Recent studies suggest that compounds with bromine and fluorine substitutions exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : In vitro studies have demonstrated that similar compounds can reverse the transformed phenotype of cancer cells, indicating potential use in cancer therapy .
  • Selectivity for Cancer Cells : Compounds targeting specific kinases often show selectivity for cancerous cells over normal cells, reducing side effects.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties:

  • Cytokine Modulation : Research indicates that related compounds can inhibit the production of pro-inflammatory cytokines such as TNF and IL-6 .
  • Inhibition of Leukocyte Migration : Compounds with similar structures have been shown to reduce leukocyte migration in response to inflammatory stimuli .

Case Studies and Research Findings

  • Study on Kinase Inhibition :
    • A study evaluated the kinase inhibitory activity of structurally related compounds. Results indicated that these compounds could effectively inhibit MEK kinase activity, leading to reduced tumor growth in xenograft models .
  • Anti-inflammatory Activity :
    • Another study focused on the anti-inflammatory effects of related phenylamine derivatives. The findings revealed a significant reduction in inflammatory markers in animal models treated with these compounds, supporting their potential therapeutic use in inflammatory diseases .

Comparative Analysis

PropertyThis compoundSimilar Compounds
Kinase Inhibition Potentially inhibits MEK kinaseProven inhibitors in various studies
Anticancer Activity Indicated by structural similarityConfirmed in multiple preclinical trials
Anti-inflammatory Effects Possible modulation of NF-κB pathwayDocumented reduction in cytokines

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural similarities with halogenated phenylacetic acid derivatives reported in recent literature (Table 1). Key comparisons include:

Compound Name Molecular Formula Substituents (Positions) Functional Group Similarity Score Reference
3-Bromo-4-(2,2-difluoro-propoxy)-5-fluoro-phenylamine C₉H₈BrF₃NO Br (3), 2,2-F₂C₃H₅O (4), F (5) Amine (-NH₂) - Target Compound
2-(4-Bromo-2,5-difluorophenyl)acetic acid C₈H₅BrF₂O₂ Br (4), F (2,5) Acetic acid 0.91
2-(2-Bromo-3-fluorophenyl)acetic acid C₈H₅BrFO₂ Br (2), F (3) Acetic acid 0.91
2-(3-Bromo-5-fluorophenyl)acetic acid C₈H₅BrFO₂ Br (3), F (5) Acetic acid 0.91

Key Observations :

  • Functional Groups : The target compound contains an amine group, whereas its analogs are carboxylic acids. This difference significantly alters their chemical behavior; amines are basic and nucleophilic, while carboxylic acids are acidic and electrophilic .

Physicochemical Properties

  • Solubility : The amine group in the target compound likely enhances water solubility compared to the carboxylic acid analogs, which may form less soluble salts under basic conditions .
  • Reactivity : The 2,2-difluoro-propoxy group may increase stability against hydrolysis relative to methoxy or ethoxy groups, as fluorinated ethers are less prone to nucleophilic attack .

Broader Context in Halogenated Compound Research

Marine natural products, such as brominated dibenzofurans and dihydroxybenzenes (e.g., Compound 4 from Marine Drugs), demonstrate that halogenation enhances bioactivity and stability . While the target compound lacks the polyhalogenation seen in marine-derived molecules, its strategic placement of bromine and fluorine may optimize pharmacokinetic profiles for therapeutic applications .

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